molecular formula C10H12ClNOS B1650153 2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt CAS No. 1131-03-9

2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt

Cat. No. B1650153
CAS RN: 1131-03-9
M. Wt: 229.73
InChI Key: JAODGQZEOIHCMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods can yield this compound. One common approach involves the condensation of an α-methylene carbonyl compound with sulfur, leading to aminothiophene derivatives. Other methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These strategies allow access to diverse thiophene derivatives.


Molecular Structure Analysis

The molecular formula of 2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt is C~10~H~9~NO~S~Cl~ . It consists of a benzo[b]thiophene ring fused to an ethanolamine group, with a chloride counterion. The sulfur atom in the thiophene ring imparts unique properties to this compound .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately −38°C .
  • Density : 1.051 g/ml .

Scientific Research Applications

Synthesis and Microbial Studies

Derivatives of benzothiazoles and benzo[b]thiophenes have been synthesized and evaluated for their antibacterial and antifungal activities. These studies suggest that modifications to the benzo[b]thiophene core can yield compounds with significant bioactivity, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Photophysical Characterisation and Photostability

Benzo[a]phenoxazinium chlorides, related to benzo[b]thiophene derivatives, have been studied for their photophysical properties and photostability, with implications for developing new near-infrared (NIR) probes for biological applications. These studies highlight the potential of benzo[b]thiophene derivatives in creating stable, efficient NIR probes for imaging and diagnostic purposes (Raju et al., 2016).

Selective Synthesis and Derivatization

The selective synthesis and derivatization of primary 1,2-amino alcohols from epoxides have been achieved using benzophenone imine, demonstrating the utility of benzo[b]thiophene derivatives in organic synthesis. This methodology provides a route to synthesize key intermediates for pharmaceuticals and other biologically active compounds, showcasing the versatility of benzo[b]thiophene derivatives in synthetic chemistry (Lim & Leitch, 2018).

Electrophilic Cyclization Method

The development of a copper-catalyzed electrophilic chlorocyclization method using benzo[b]thiophene derivatives has been reported, enabling the synthesis of highly functionalized 2,3-disubstituted benzo[b]thiophenes. This method exemplifies the application of benzo[b]thiophene derivatives in creating compounds with potential use in medicinal chemistry and material science (Walter, Fallows, & Kesharwani, 2019).

Motor Neuron Protection

In a study related to neuropharmacology, a derivative of benzo[b]thiophene was investigated for its neuroprotective properties, particularly in protecting motor neurons following axotomy. This research indicates the potential therapeutic applications of benzo[b]thiophene derivatives in treating neurodegenerative diseases and conditions involving motor neuron damage (Iwasaki et al., 2004).

properties

IUPAC Name

2-amino-1-(1-benzothiophen-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAODGQZEOIHCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131-03-9
Record name Benzo[b]thiophene-3-methanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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